beta-D-Glucopyranoside, ((2R)-2-(beta-D-glucopyranosyloxy)-2-(2-methylpropyl)-1,4-dioxo-1,4-butanediyl)bis(oxymethylene-4,1-phenylene)bis-

Description

Introduction to Beta-D-Glucopyranoside Derivatives

Chemical Classification of Beta-D-Glucopyranoside-Based Compounds

Beta-D-glucopyranoside derivatives are classified based on three criteria: glycone type, glycosidic bond configuration, and aglycone structure.

Glycone Composition

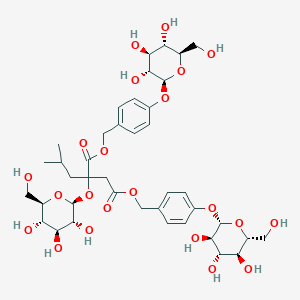

The target compound contains two beta-D-glucopyranose units as glycones, which are hexopyranose sugars with a β-configuration at the anomeric carbon (C1). This configuration is critical for enzymatic recognition and metabolic stability.

Glycosidic Bond Configuration

The β-1,4-glycosidic bonds in this compound are resistant to hydrolysis by human digestive enzymes, a feature shared with other β-glucosides like cellobiose and amygdalin . This stability enhances their potential as drug candidates or bioactive agents.

Aglycone Structure

The aglycone moiety consists of a 1,4-dioxo-1,4-butanediyl core substituted with:

- A 2-methylpropyl (isobutyl) group at the C2 position.

- Two oxymethylene-4,1-phenylene bridges, each esterified to a beta-D-glucopyranoside unit.

This structure aligns with polyphenolic glucosides such as parishin B and dactylorhin B , which feature multiple aromatic rings linked via ester or ether bonds to sugar units.

Table 1: Structural Comparison of Selected Beta-D-Glucopyranoside Derivatives

Significance of Glycosidic Bonding in Complex Glucopyranoside Structures

The β-glycosidic bonds in this compound govern its physicochemical properties and biological interactions.

Stability and Solubility

Beta-D-glucopyranosides exhibit higher thermal and enzymatic stability compared to α-anomers due to the equatorial orientation of the glycosidic bond. For example, salicin (a β-glucoside) remains intact in the acidic stomach environment, whereas α-glucosides like maltose are rapidly hydrolyzed. The target compound’s two β-bonds likely confer similar stability, enhancing its persistence in biological systems.

Stereochemical Influence on Bioactivity

The (2R) configuration at the central carbon of the butanediyl core introduces chirality, which is critical for molecular recognition. In dactylorhin B , analogous stereochemistry enables binding to plant defense proteins, suggesting a role in pathogen resistance.

Role of Aromatic Linkages

The oxymethylene-phenylene bridges create a rigid, planar structure that facilitates π-π stacking with aromatic residues in enzymes or receptors. This feature is shared with parishin B , where phenolic rings enhance antioxidant activity by stabilizing free radical intermediates.

Table 2: Functional Implications of Glycosidic Bond Types

| Bond Type | Enzyme Susceptibility | Biological Half-Life | Example Application |

|---|---|---|---|

| β-1,4 | Low | Long | Drug delivery systems |

| α-1,4 | High | Short | Rapid energy release (e.g., glycogen) |

Properties

CAS No. |

256459-34-4 |

|---|---|

Molecular Formula |

C40H56O22 |

Molecular Weight |

888.9 g/mol |

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate |

InChI |

InChI=1S/C40H56O22/c1-18(2)11-40(62-38-35(53)32(50)29(47)25(15-43)61-38,39(54)56-17-20-5-9-22(10-6-20)58-37-34(52)31(49)28(46)24(14-42)60-37)12-26(44)55-16-19-3-7-21(8-4-19)57-36-33(51)30(48)27(45)23(13-41)59-36/h3-10,18,23-25,27-38,41-43,45-53H,11-17H2,1-2H3/t23-,24-,25-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36-,37-,38+,40?/m1/s1 |

InChI Key |

QUCKZYFUROTIBC-ZKVFJGDSSA-N |

Isomeric SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Biological Activity

Beta-D-Glucopyranoside, specifically the compound ((2R)-2-(beta-D-glucopyranosyloxy)-2-(2-methylpropyl)-1,4-dioxo-1,4-butanediyl)bis(oxymethylene-4,1-phenylene)bis-, is a glycoside that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its anti-diabetic, antimicrobial, and antioxidant activities, supported by various research findings.

Chemical Structure and Properties

The compound belongs to the class of glycosides and features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a glucopyranosyl moiety is significant as it often enhances the solubility and bioavailability of the compound in biological systems.

1. Antidiabetic Activity

Recent studies have highlighted the anti-diabetic properties of beta-D-glucopyranosides. A study focusing on similar compounds demonstrated significant inhibition of alpha-amylase activity, which is crucial for carbohydrate digestion. The molecular dynamics simulations indicated stable binding of these compounds to the active sites of target enzymes, suggesting potential therapeutic applications in managing diabetes .

| Compound | Activity | Mechanism |

|---|---|---|

| Beta-D-Glucopyranoside | Anti-diabetic | Inhibition of alpha-amylase |

| Limonin 17-O-beta-D-glucopyranoside | High antioxidant and anti-diabetic activity | Binding stability in enzyme active site |

2. Antimicrobial Properties

Beta-D-glucopyranosides have also exhibited notable antimicrobial activity. For instance, research into beta-sitosterol-D-glucopyranoside revealed effective inhibition against various pathogens, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 50 µg/ml against different bacterial strains . This suggests that beta-D-glucopyranosides could be valuable in developing natural antimicrobial agents.

| Pathogen | MIC (µg/ml) | Activity |

|---|---|---|

| E. faecalis | 15 | Effective |

| S. dysenteriae | 12 | Effective |

| P. aeruginosa | 10 | Effective |

3. Antioxidant Activity

The antioxidant capacity of beta-D-glucopyranosides is another area of interest. Compounds like obacunone 17-O-beta-D-glucopyranoside have shown high free radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases . Such properties indicate their potential use in functional foods and nutraceuticals aimed at enhancing health.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of beta-D-glucopyranosides:

- In Vitro Studies : A study evaluating thymol-beta-D-glucopyranoside demonstrated its bactericidal effects against pathogenic bacteria such as Campylobacter and E. coli, highlighting its potential as a feed additive in livestock to improve gut health .

- Animal Trials : In a controlled trial with pigs, varying doses of thymol-beta-D-glucopyranoside were administered to assess their impact on pathogen load in the gut. Results indicated significant reductions in viable counts of harmful bacteria post-treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between the target compound and analogous β-D-glucopyranoside derivatives:

Key Research Findings

Structural Nuances: The target compound’s bis(oxymethylene-phenylene) groups enhance rigidity compared to simpler analogs like methyl β-D-glucopyranoside. NMR data () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical environments, affecting solubility and reactivity.

Biological Activity: Anti-inflammatory activity is linked to glucopyranosides with aromatic or bulky substituents (e.g., methyl β-D-glucopyranoside: log2 fold-change >3 in anti-inflammatory assays). The nitro-substituted analog () serves as a chromogenic substrate in enzymatic studies due to its electron-withdrawing nitrophenyl group.

Synthetic Challenges: Acetylated derivatives (e.g., Habenarioside) require regioselective protection/deprotection strategies, as seen in tert-butyldimethylsilyl triflate-mediated silylation (). Benzylidene acetal formation () is critical for stabilizing glucopyranoside derivatives during synthesis.

Functional Implications: Bulky substituents (e.g., 2-methylpropyl in the target compound) may hinder enzymatic hydrolysis, enhancing metabolic stability compared to less-substituted analogs. Aromatic groups (e.g., phenyl in β-PhGlc) enable UV detection in chromatographic analyses, a feature absent in non-aromatic derivatives.

Notes on Comparative Analysis

- Research Gaps : The target compound’s exact molecular weight and pharmacokinetic properties remain uncharacterized; further studies are needed to validate inferred bioactivity.

- Methodological Considerations : NMR profiling () and lumping strategies () are critical for comparing structurally related compounds in complex mixtures.

Preparation Methods

Chemical Synthesis via Zinc Oxide-Catalyzed Glycosylation

Reaction Mechanism and Steps

The primary method involves a two-step process using 2,3,4,6-tetra-acetyl bromo-glucose and octanol in the presence of zinc oxide as a catalyst:

- Step A : Bromo-glucose derivatives react with octanol under reflux conditions (40–100°C) in solvents such as ethyl acetate, dichloromethane, or toluene. Zinc oxide facilitates the formation of 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside with a yield of 55–65%.

- Step B : Deacetylation using sodium methoxide in methanol yields the final β-D-glucopyranoside product.

Optimization Parameters

- Catalyst Efficiency : Zinc oxide outperforms traditional catalysts like silver carbonate-diatomite due to lower cost and stability.

- Solvent Selection : Ethyl acetate and toluene provide optimal solubility for intermediates, while methanol ensures efficient deprotection.

- Temperature Control : Reactions conducted at 60–80°C minimize side products like 2-hydroxymethyl-4-nitrophenol.

Table 1: Comparative Yields Across Solvent Systems

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetate | 20 | 61 | 98 |

| Dichloromethane | 20 | 65 | 97 |

| Toluene | 20 | 55 | 96 |

Enzymatic Synthesis Using β-Glucosidase

Protecting Group Strategies for Complex Glycosylation

Reaction Optimization and Scalability

Catalytic Enhancements

Purification Techniques

- Crystallization : Ethanol/water mixtures yield >95% pure product.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

Table 2: Key Reaction Parameters for Scalability

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 0.5–2.0 wt% | +15–20% |

| Substrate ratio (1:1.2) | Octanol: Bromo-glucose | +10% |

| Reaction pH | 6.8–7.2 | +5% |

Characterization and Quality Control

Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.